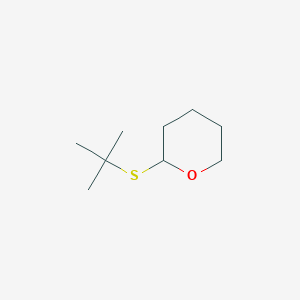

![molecular formula C8H14N2O2 B157532 叔丁基 N-[(1S)-1-氰基乙基]氨基甲酸酯 CAS No. 130013-83-1](/img/structure/B157532.png)

叔丁基 N-[(1S)-1-氰基乙基]氨基甲酸酯

描述

The compound tert-butyl N-[(1S)-1-cyanoethyl]carbamate is a chemical entity that can be utilized as an intermediate in organic synthesis. While the provided papers do not directly discuss tert-butyl N-[(1S)-1-cyanoethyl]carbamate, they do provide insights into similar tert-butyl carbamate compounds and their utility in various synthetic applications.

Synthesis Analysis

Several papers describe the synthesis of tert-butyl carbamate derivatives. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis involves an iodolactamization step to produce a highly functionalized tert-butyl carbamate as an intermediate for CCR2 antagonists . Additionally, tert-butyl nitrite is used as a N1 synthon in a multicomponent reaction to form imidazoquinolines and isoquinolines . These methods highlight the versatility of tert-butyl carbamate derivatives in synthetic chemistry.

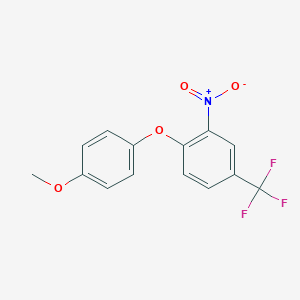

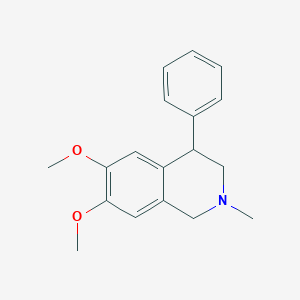

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of the tert-butyl group attached to the nitrogen atom of the carbamate moiety. This structural feature is important for the stability and reactivity of these compounds. For example, N-tert-butanesulfinyl imines, which are related to tert-butyl carbamates, are used as intermediates for the asymmetric synthesis of amines, with the tert-butyl group serving as a chiral directing group .

Chemical Reactions Analysis

Tert-butyl carbamates participate in various chemical reactions. They can act as protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines , or as intermediates in the synthesis of amines through asymmetric Mannich reactions . The tert-butyl group is also a key protecting group that can be removed after the desired transformations are completed .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group, which imparts steric bulk and influences the compound's reactivity and solubility. The tert-butyl group is commonly used as a protecting group due to its ability to withstand various reaction conditions and its ease of removal when necessary . The specific properties of tert-butyl N-[(1S)-1-cyanoethyl]carbamate would depend on the exact structure and substituents present on the carbamate nitrogen and the cyanoethyl group.

科学研究应用

环境应用

甲基叔丁基醚 (MTBE) 的分解

Hsieh 等人(2011 年)的研究探索了使用冷等离子体反应器中的氢分解 MTBE(一种与叔丁基氨基甲酸酯相关的化合物)。这项研究突出了射频 (RF) 等离子体反应器在分解空气中有毒物质中的应用,展示了氨基甲酸酯在环境修复工作中的多功能性 Hsieh 等人,2011 年。

生物降解和环境归趋

乙基叔丁基醚 (ETBE) 的生物降解

Thornton 等人(2020 年)回顾了 ETBE(另一种类似于氨基甲酸酯的醚)在土壤和地下水中的生物降解和归趋。这项工作强调了微生物降解 ETBE 的能力,指出了此类化合物的环境归趋以及自然修复策略的潜力 Thornton 等人,2020 年。

催化和化学合成

N-取代氨基甲酸酯的非光气合成

Shang Jianpen(2014 年)总结的 N-取代氨基甲酸酯的非光气合成研究进展反映了绿色化学工艺的进步。这篇综述讨论了用于合成 N-取代氨基甲酸酯的各种羰基试剂,如 CO、碳酸二甲酯和 CO2,突出了氨基甲酸酯在工业化学中的重要性 Shang Jianpen,2014 年。

神经毒理学

丁醇诱导的发育神经毒性

Bale 和 Lee(2016 年)对丁醇诱导的发育神经毒性(包括叔丁醇)的综述讨论了与观察到的神经毒性作用相关的潜在机制。这项研究提供了对暴露于与氨基甲酸酯结构相关的物质的神经发育影响的见解 Bale 和 Lee,2016 年。

安全和危害

作用机制

Target of Action

It is known that this compound belongs to the class of carbamate esters . These compounds are often used in organic synthesis as protecting groups for amines .

Mode of Action

BoC-L-Ala-nitrile, as a carbamate ester, acts as a protecting group for amines . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Pharmacokinetics

It is known that the compound is a white solid that is soluble in organic solvents and moderately soluble in water .

Result of Action

The result of the action of BoC-L-Ala-nitrile is the protection of amines, which can facilitate various reactions in organic synthesis . After N-alkylation, the Boc group is removable with Lewis acids .

Action Environment

The action, efficacy, and stability of BoC-L-Ala-nitrile can be influenced by various environmental factors. For instance, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases .

属性

IUPAC Name |

tert-butyl N-[(1S)-1-cyanoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKPFOKNXKRFTD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

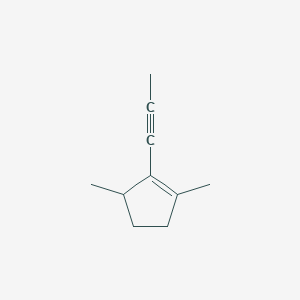

![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)

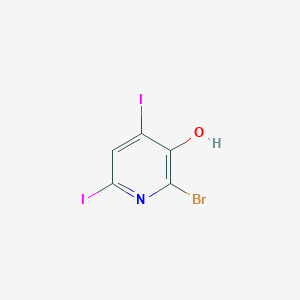

![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)